Zikv-IN-8: A Technical Guide to its Discovery and Synthesis
Zikv-IN-8: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zika virus (ZIKV), a mosquito-borne flavivirus, has emerged as a significant global health concern due to its association with severe neurological disorders, including microcephaly in newborns. The viral NS2B-NS3 protease is essential for viral replication and represents a key target for antiviral drug development. This document provides a comprehensive technical overview of the discovery and synthesis of Zikv-IN-8 (also known as Compound 9b), a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease. This guide includes a summary of its discovery, quantitative antiviral activity, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of key pathways and workflows.
Discovery of Zikv-IN-8 (Compound 9b)
Zikv-IN-8 was identified through a rational drug design and screening approach targeting the ZIKV NS2B-NS3 protease. The discovery process began with a library of compounds based on a pyrazolo[3,4-d]pyridazine-7-one scaffold. These compounds were synthesized and evaluated for their ability to inhibit ZIKV infection in a cell-based phenotypic assay.
From this screening, Zikv-IN-8 (Compound 9b) emerged as a lead candidate, demonstrating the most potent anti-ZIKV activity with a favorable selectivity index. Further computational studies, including molecular docking, suggested that Zikv-IN-8 acts as a noncompetitive inhibitor, binding to an allosteric site on the NS2B-NS3 protease. This binding is predicted to involve key amino acid residues His51, Asp75, Ser135, Ala132, and Tyr161, leading to a conformational change that inhibits the enzyme's catalytic activity.[1][2][3]
Data Presentation: Antiviral Activity of Zikv-IN-8
The antiviral efficacy of Zikv-IN-8 was determined in a cell-based assay using Vero cells infected with the ZIKV strain MR766. The half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) were calculated and are summarized in the table below.
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| Zikv-IN-8 (Compound 9b) | 25.6 | 572.4 | 22.4 |
Table 1: In vitro antiviral activity of Zikv-IN-8 against ZIKV strain MR766 in Vero cells.[1][2][3]
Experimental Protocols
General Synthesis of Pyrazolo[3,4-d]pyridazine-7-one Derivatives (General Procedure for Zikv-IN-8)
The synthesis of Zikv-IN-8 and its analogs follows a multi-step reaction sequence starting from commercially available reagents. The general procedure is outlined below.
Step 1: Synthesis of Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate A mixture of ethyl (ethoxymethylene)cyanoacetate and an appropriate arylhydrazine hydrochloride in ethanol is refluxed in the presence of a base (e.g., triethylamine) for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 2-Aryl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-3-one The resulting ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate is treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed. The cyclized product is then isolated and purified.
Step 3: Synthesis of 2-Aryl-3-chloro-2,5-dihydropyrazolo[4,3-c]pyridazine The pyrazolopyridazinone from the previous step is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) at reflux. The excess POCl3 is removed under reduced pressure, and the crude product is purified.
Step 4: Synthesis of N-substituted-2-aryl-2,5-dihydropyrazolo[4,3-c]pyridazin-3-amine (Final Product) The chlorinated intermediate is reacted with a desired amine in a suitable solvent (e.g., dioxane or DMF) in the presence of a base (e.g., DIPEA) at an elevated temperature. The final product, such as Zikv-IN-8, is purified by column chromatography.
ZIKV NS2B-NS3 Protease Inhibition Assay (Fluorescence-Based)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against the ZIKV NS2B-NS3 protease.
Materials:
-
Recombinant ZIKV NS2B-NS3 protease
-
Fluorogenic substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100
-
Test compound (Zikv-IN-8) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant ZIKV NS2B-NS3 protease to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Anti-ZIKV Phenotypic Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of compounds against ZIKV infection.
Materials:
-
Vero cells (or other susceptible cell lines)
-
Zika virus (e.g., MR766 strain)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound (Zikv-IN-8)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed Vero cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI). Include uninfected cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
For cytotoxicity assessment (CC50), treat uninfected cells with the same serial dilutions of the test compound and measure cell viability.
-
Calculate the EC50 (concentration at which 50% of viral cytopathic effect is inhibited) and CC50 (concentration at which 50% of cell viability is reduced) values.
Visualizations
Signaling Pathway: ZIKV Replication and Inhibition
Caption: ZIKV replication cycle and the inhibitory action of Zikv-IN-8 on the NS2B-NS3 protease.
Experimental Workflow: Discovery and Validation of Zikv-IN-8
Caption: Workflow for the discovery, synthesis, and characterization of Zikv-IN-8.
